3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The compound's molecular formula is CHBrClN, and it has a molar mass of approximately 374.89 g/mol. This compound is particularly interesting due to its unique structure, which incorporates both bromine and dichloromethyl groups.
The compound is classified under heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. It is often synthesized from simpler precursors through various chemical reactions. The presence of halogen substituents (bromine and chlorine) enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide features a fused ring system comprising an imidazole ring and a pyridine ring. The presence of bromine at the 3-position and the dichloromethyl group at the 2-position significantly influences its electronic properties.
The compound's structure can be visualized using computational chemistry software that allows for molecular modeling and visualization of electronic properties.
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction yields are often analyzed through chromatographic techniques .
The mechanism of action for compounds like 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to increased lipophilicity or through specific interactions with active sites on proteins.
Data from pharmacological studies indicate that similar compounds exhibit significant biological activities, including inhibition of cell proliferation in cancer cell lines .
Relevant data regarding melting point, boiling point, and spectral properties are critical for characterizing this compound further .
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide finds applications in various scientific fields:
The compound 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS No. 1332604-23-5) features a fused bicyclic architecture characteristic of imidazo[1,2-a]pyridine derivatives. Its IUPAC name systematically describes this complex structure: the parent heterocycle is imidazo[1,2-a]pyridine, with substituents at the 3-position (bromo), 2-position (dichloromethyl), and 6-position (methyl). The hydrobromide salt indicates protonation at the pyridine nitrogen, confirmed by the SMILES notation CC1=CN2C(C=C1)=NC(C(Cl)Cl)=C2Br.[H]Br
[1] [3].
The molecular formula is C₉H₈Br₂Cl₂N₂, with a molar mass of 374.89 g/mol. Key structural features include:
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 1332604-23-5 |
Molecular Formula | C₉H₈Br₂Cl₂N₂ |
Molecular Weight (g/mol) | 374.89 |
SMILES Notation | CC₁=CN₂C(C=C₁)=NC(C(Cl)Cl)=C₂Br.[H]Br |
Storage Conditions | Sealed, dry, room temperature |
While direct X-ray data for 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is unavailable in the search results, crystallographic analyses of structurally analogous imidazo[1,2-a]pyridines reveal critical packing motifs and conformational details. A prominent study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine demonstrates that the imidazo[4,5-b]pyridine core is nearly planar (r.m.s. deviation = 0.0122 Å), with substituents influencing molecular orientation [4].
Key observations from analogous structures:
Table 2: Crystallographic Parameters in Analogous Compounds
Parameter | Value | Role in Crystal Packing |
---|---|---|
Centroid-Centroid Distance | 3.5308 (13) Å | Facilitates π-stacking |
Dihedral Angle | 21.9 (8)° | Defines V-shaped molecular orientation |
C–H···O Distance | < Sum of van der Waals radii | Stabilizes via H-bonding |
Slippage in π-Stacking | 1.192 Å | Enables dense molecular packing |
Hirshfeld surface analysis quantifies and visualizes intermolecular contacts in crystalline imidazo[1,2-a]pyridine derivatives. For the title compound’s structural analogs, this technique reveals that van der Waals interactions and hydrogen bonding dominate crystal stabilization [4] [8].
Critical findings include:
The two-dimensional fingerprint plots further dissect these interactions: H⋯H contacts show as a broad central spike, while H⋯O/O⋯H contacts form characteristic "wings" in the plot. The asymmetric distribution of H⋯Br/Br⋯H contacts confirms their directional nature [4] [8].
Table 3: Hirshfeld Surface Contributions for Imidazo[1,2-a]pyridine Analogs
Interaction Type | Contribution (%) | Characteristics |
---|---|---|
H⋯H | 48.1% | Dominates core packing density |
H⋯Br/Br⋯H | 15.0% | Directional halogen interactions |
H⋯O/O⋯H | 12.8% | Weak H-bonding stabilization |
H⋯C/C⋯H | 6.0% | Aryl-aryl interactions |
H⋯N/N⋯H | 5.8% | Heterocycle-specific contacts |
DFT studies at the B3LYP/6-311G(d,p) level provide insights into the electronic behavior of imidazo[1,2-a]pyridine derivatives. For the title compound’s analogs, key electronic parameters include frontier molecular orbital energies and global reactivity descriptors [4] [6].
Computational results reveal:
The narrow HOMO-LUMO gap suggests applications in charge-transfer complexes or optoelectronic materials. Additionally, Mulliken charge analysis predicts nucleophilic attack sites at C2 and C3 positions [4] [6].
Table 4: DFT-Derived Electronic Parameters
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: